molecular formula C11H21BrO6 B1667891 Bromo-PEG4-acid CAS No. 1393330-38-5

Bromo-PEG4-acid

Cat. No.: B1667891
CAS No.: 1393330-38-5
M. Wt: 329.18 g/mol
InChI Key: VFXKQEAMKNNRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Bromo-PEG4-acid has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Bromo-PEG4-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules designed to target proteins for degradation .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions .

Biochemical Pathways

This compound, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This leads to the modulation of various biochemical pathways depending on the specific target protein being degraded.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The result of this compound’s action is the formation of PROTACs that can selectively degrade target proteins . This can lead to the modulation of cellular processes controlled by these proteins, potentially leading to therapeutic effects in the context of diseases associated with the target proteins.

Action Environment

The action of this compound, as part of PROTACs, occurs within the intracellular environment. Factors such as pH, temperature, and the presence of other biomolecules can influence its action, efficacy, and stability. The hydrophilic PEG spacer in this compound can enhance its solubility in the aqueous intracellular environment .

Future Directions

Bromo-PEG4-acid is a PEG linker that can be used in the synthesis of PROTACs . PROTACs are an emerging and promising approach for the development of targeted therapy drugs . Therefore, the future directions of this compound could be in the development of new PROTACs for targeted therapy.

Biochemical Analysis

Biochemical Properties

Bromo-PEG4-acid plays a significant role in biochemical reactions. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This property allows it to interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

As a PROTAC linker, it enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This suggests that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, enables the formation of these PROTAC molecules, leading to selective degradation of target proteins .

Metabolic Pathways

As a PROTAC linker, it is likely to be involved in the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo-PEG4-acid can be synthesized through a series of chemical reactions involving the introduction of a bromide group and a carboxylic acid group into a PEG chain. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

Bromo-PEG4-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Bromo-PEG4-acid can be compared with other PEG-based linkers, such as:

This compound is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for various applications, while the bromide and carboxylic acid groups offer versatile reactivity for chemical modifications .

Properties

IUPAC Name

3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO6/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h1-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXKQEAMKNNRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromo-PEG4-acid
Reactant of Route 2
Bromo-PEG4-acid
Reactant of Route 3
Reactant of Route 3
Bromo-PEG4-acid
Reactant of Route 4
Reactant of Route 4
Bromo-PEG4-acid
Reactant of Route 5
Bromo-PEG4-acid
Reactant of Route 6
Reactant of Route 6
Bromo-PEG4-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.